2-(3,5-Dimethoxyphenyl)furan
Description
2-(3,5-Dimethoxyphenyl)furan is a furan derivative featuring a phenyl ring substituted with two methoxy groups at the 3- and 5-positions, attached to the 2-position of the furan heterocycle. Its synthesis likely involves cross-coupling reactions or electrophilic substitution, as seen in similar furan derivatives .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)furan |
InChI |
InChI=1S/C12H12O3/c1-13-10-6-9(7-11(8-10)14-2)12-4-3-5-15-12/h3-8H,1-2H3 |
InChI Key |
ADJXFJVZGUSTKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CO2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Aryl-Substituted Furans with Methoxy Groups
- 2-(4-Methoxyphenyl)benzo[b]furan (Compound 117): This benzo-fused furan derivative, synthesized via allylation, shares a methoxyphenyl substituent but includes a fused benzene ring. Its allyl group enables further functionalization, a feature absent in 2-(3,5-Dimethoxyphenyl)furan . Key Difference: Benzo-fusion raises melting points and reduces solubility in polar solvents due to increased hydrophobicity.
2-(2,4-Dimethoxyphenyl)- and 2-(3,4-Dimethoxyphenyl)triazole Derivatives :
These triazole-based compounds () replace the furan ring with a 1,2,4-triazole, altering hydrogen-bonding capacity and metabolic stability. The dimethoxyphenyl group’s position (2,4 vs. 3,5) affects steric interactions and electronic distribution. Toxicity predictions via GUSAR-online suggest lower acute toxicity for triazole-thioacetate esters compared to furan analogs, possibly due to reduced electrophilicity .
Benzo[b]furan Analogs
- 5-Allyl-2-(3,5-Dimethoxyphenyl)benzo[b]furan (Compound 118): This compound () shares the 3,5-dimethoxyphenyl substituent but incorporates a fused benzene ring and an allyl group. The allyl group facilitates cycloaddition reactions, expanding synthetic utility.
Dihydrofuran Derivatives
- 2,5-Dimethoxy-2,5-dihydrofuran: A partially saturated furan derivative () used as a synthon for 2(5H)-furanones. Unlike this compound, its reduced ring is more reactive toward electrophilic additions and ring-opening reactions. This reactivity enables one-step syntheses of complex molecules, but the lack of aromaticity limits its stability under acidic conditions .
Structural and Functional Data Comparison
Research Findings and Implications
- Synthetic Utility : Allylation and cross-coupling strategies used for benzo[b]furan derivatives () could be adapted for this compound synthesis.
- Bioactivity : The dimethoxyphenyl group’s electron-donating effects may enhance interactions with biological targets, as seen in triazole analogs ().
- Stability: Non-fused furans like this compound are likely less thermally stable than benzo-fused counterparts but more reactive toward electrophiles .
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